N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE

説明

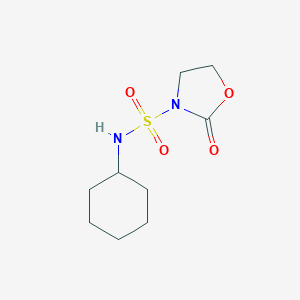

N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide is a heterocyclic compound featuring a central oxazolidine ring substituted with a sulfonamide group and a cyclohexyl moiety. Its structure combines a sulfonamide functional group—known for its role in antimicrobial and enzyme-inhibiting activity—with an oxazolidine ring system, which is often associated with stability and bioavailability in medicinal chemistry . The compound is commercially available for research purposes, as indicated by its listing among high-purity benzimidazole and imidazole derivatives .

特性

IUPAC Name |

N-cyclohexyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIZDHJUJCHSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)N2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151593 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116943-65-8 | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116943658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxazolidinesulfonamide, N-cyclohexyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Formation of the Oxazolidinone Core

The oxazolidinone ring is a critical structural component of the target compound. Its synthesis typically begins with the cyclization of β-amino alcohols or related precursors. In one approach, a β-amino alcohol derivative reacts with a carbonylating agent such as phosgene or its safer equivalents (e.g., triphosgene or 1,1′-carbonyldiimidazole) under anhydrous conditions. For example, the reaction of 2-aminoethanol with triphosgene in dichloromethane at 0–5°C yields 2-oxooxazolidine, which serves as the foundational intermediate.

Key Reaction Conditions

Sulfonation of the Oxazolidinone Intermediate

The introduction of the sulfonamide group requires sulfonation of the oxazolidinone ring. Chlorosulfonic acid (ClSO₃H) is the preferred sulfonating agent due to its high reactivity. In a patented method, the oxazolidinone intermediate is treated with chlorosulfonic acid (4.27 equivalents) in ethyl acetate at elevated temperatures. The reaction proceeds via electrophilic aromatic substitution, forming a sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using thionyl chloride (1.2 equivalents).

Optimization Insights

-

Reagent Ratios : Chlorosulfonic acid (4.27 eq), thionyl chloride (1.2 eq)

-

Temperature Profile :

-

Solvent : Ethyl acetate (ensures homogeneity and controls exothermicity)

Coupling with Cyclohexylamine

Amination of Sulfonyl Chloride

The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexylamine to form the sulfonamide bond. This nucleophilic substitution occurs under mild basic conditions, often employing aqueous sodium bicarbonate or triethylamine to scavenge HCl byproducts.

Reaction Parameters

Purification and Characterization

Crude product purification is achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation relies on spectroscopic methods:

-

¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl CH₂), δ 3.5–4.2 ppm (oxazolidinone CH₂), δ 7.1 ppm (sulfonamide NH).

-

IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1350–1150 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Methods

The table below evaluates two prominent synthetic routes based on yield, scalability, and practicality:

Challenges and Mitigation Strategies

Side Reactions and Byproducts

Competing reactions, such as over-sulfonation or N-alkylation of cyclohexylamine, can reduce yields. Strategies to mitigate these include:

Solvent Selection

Polar aprotic solvents (e.g., ethyl acetate) enhance reagent solubility without participating in side reactions. Non-polar solvents like hexane are avoided due to poor sulfonic acid dissolution.

Industrial and Research Applications

The optimized synthesis of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide supports its use in:

化学反応の分析

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE is a compound that has garnered attention in various scientific research fields due to its versatile applications. This article explores its applications in chemistry, medicine, and industry, supported by data tables and case studies.

Synthesis and Reaction Mechanisms

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions enhances its utility:

- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

- Reduction : Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

- Substitution Reactions : The sulfonamide group can be replaced under specific conditions, allowing for the synthesis of diverse derivatives.

These reactions facilitate the development of complex molecules, making the compound valuable in synthetic organic chemistry .

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced forms |

| Substitution | Various nucleophiles | Substituted sulfonamide derivatives |

Therapeutic Potential

This compound is being investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions.

Case Study: Antimicrobial Properties

In a study evaluating various sulfonamide derivatives, this compound was shown to possess significant antibacterial activity against common pathogens . The study highlighted its potential as a lead compound for antibiotic development.

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals. Its unique structure allows it to serve as an intermediate in synthesizing other industrially relevant compounds. This application is particularly important in the pharmaceutical industry, where it aids in developing new drugs.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in various syntheses |

| Pharmaceutical Industry | Aids in drug development and synthesis |

作用機序

The mechanism of action of N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

類似化合物との比較

Cyclophosphamide

Structural Similarities and Differences: Cyclophosphamide (CAS 6055-19-2) shares a heterocyclic oxazaphosphorine ring system, which includes a phosphorus atom instead of the sulfonamide group in N-cyclohexyl-2-oxooxazolidine-3-sulfonamide. Cyclophosphamide’s monohydrate form is water-soluble and widely used as an alkylating anticancer agent .

Functional Comparison :

- Therapeutic Use : Cyclophosphamide is a prodrug activated in vivo to exert cytotoxic effects, primarily targeting rapidly dividing cells in cancers and autoimmune disorders.

- Solubility: Freely soluble in water and ethanol, enhancing its bioavailability for intravenous administration .

- Toxicity : Dose-limiting hematopoietic toxicity is common, with delayed myelosuppression observed in clinical use .

1,3-Bis(2-Chloroethyl)-1-Nitrosourea (BCNU)

Structural Contrast :

BCNU (NSC-409962) is a nitrosourea compound with two chloroethyl groups and a nitroso moiety, lacking the sulfonamide or oxazolidine features of the target compound.

Functional Comparison :

- Therapeutic Use : BCNU is an alkylating agent with antitumor activity, effective in treating gliomas and lymphomas .

- Dosing and Toxicity: Administered intravenously at 250 mg/m², it exhibits delayed hematopoietic toxicity and reversible hepatic/renal effects in 26% and 10% of patients, respectively .

- Mechanism : Unlike the sulfonamide-based target compound, BCNU crosslinks DNA via carbamoylation, highlighting divergent pathways despite overlapping anticancer applications.

Sulfonamide Derivatives (e.g., Sulfamethoxazole)

Structural Similarities :

Sulfamethoxazole and its related compounds () share the sulfonamide functional group but lack the oxazolidine ring. For example, Sulfamethoxazole Related Compound G (C10H11N3O3S) is a sulfonamide antibacterial agent .

Functional Comparison :

- Therapeutic Use: Sulfonamides are primarily antibacterial, inhibiting dihydropteroate synthase. The target compound’s cyclohexyl and oxazolidine groups may redirect its activity toward non-antibacterial targets (e.g., enzyme inhibition in cancer).

- Solubility : Sulfamethoxazole derivatives exhibit variable solubility, while the target compound’s solubility profile remains uncharacterized in the evidence .

Comparative Data Table

Research Implications and Gaps

The structural uniqueness of this compound positions it as a candidate for novel therapeutic pathways, distinct from traditional alkylating agents or sulfonamide antibiotics. However, critical gaps remain:

- Pharmacokinetics: No data on bioavailability, metabolism, or excretion.

- Mechanistic Studies : The compound’s interaction with enzymes (e.g., carbonic anhydrase) warrants investigation.

- Toxicity Screening : Comparative studies with Cyclophosphamide and BCNU could elucidate safety profiles.

生物活性

N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing from diverse research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of cyclohexylamine with sulfonamide derivatives and oxazolidine intermediates. The synthesis typically yields high purity and is characterized using techniques like IR, NMR, and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, demonstrating promising results in several areas:

-

Antimicrobial Activity :

- The compound exhibits significant inhibitory effects against various bacterial strains. For instance, it has shown an EC50 value of 2.02 µg/mL against Xanthomonas oryzae (Xoo), outperforming commercial agents like bismerthiazol and thiodiazole copper .

- In vitro assays have confirmed its interaction with dihydropteroate synthase, leading to irreversible damage to bacterial cell membranes .

-

Antitumor Activity :

- This compound has demonstrated cytotoxic effects against human tumor cell lines such as HL-60 and BGC-823. The compound's antitumor efficacy correlates with its fungicidal activity, suggesting a shared mechanism of action .

- Notably, certain derivatives have also shown comparable activity to established chemotherapeutics in preclinical models .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the chemical structure affect biological efficacy:

- Sulfonamide Bond Importance : The presence of the sulfonamide functional group is crucial for maintaining antibacterial activity. Compounds lacking this moiety exhibited significantly weaker activity .

- Effect of Alkyl Chain Length : Variations in the length of the cyclohexyl chain have been explored, showing that increasing chain length initially enhances activity before leading to a decline beyond a certain point .

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Agricultural Applications : A study demonstrated the effectiveness of sulfonamide derivatives, including this compound, as bactericides in agricultural settings. The compound's ability to inhibit bacterial pathogens in crops presents a viable alternative to traditional pesticides .

- Cancer Treatment Models : In mouse models of leukemia, compounds derived from this class have shown promising results in extending survival rates compared to controls, indicating their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。